Product packaging for Urea phosphate(Cat. No.:CAS No. 4401-74-5)

Urea phosphate

Cat. No.: B1195089
CAS No.: 4401-74-5
M. Wt: 60.056 g/mol
InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Description

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible.
Urea is a carbonyl group with two C-bound amine groups. The commercially available fertilizer has an analysis of 46-0-0 (N-P2O5-K2O). It has a role as a flour treatment agent, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a fertilizer. It is a monocarboxylic acid amide and a one-carbon compound. It is functionally related to a carbonic acid. It is a tautomer of a carbamimidic acid.
A compound formed in the liver from ammonia produced by the deamination of amino acids. It is the principal end product of protein catabolism and constitutes about one half of the total urinary solids.
Urea is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Urea is a natural product found in Ascochyta medicaginicola, Vicia faba, and other organisms with data available.
Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.
Urea is a mineral with formula of CO(N3-H2)2 or CO(NH2)2. The corresponding IMA (International Mineralogical Association) number is IMA1972-031. The IMA symbol is Ur.
Urea is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Urea sulfate (active moiety of);  Polynoxylin (monomer of);  Hydrocortisone;  urea (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4N2O<br>NH2CONH2<br>CH4N2O B1195089 Urea phosphate CAS No. 4401-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

urea
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InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
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InChI Key

XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)N
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Molecular Formula

CH4N2O, Array, NH2CONH2
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Related CAS

37955-36-5
Record name Urea, homopolymer
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DSSTOX Substance ID

DTXSID4021426
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Molecular Weight

60.056 g/mol
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Physical Description

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Decomposes (NTP, 1992), Decomposes
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Solubility

>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible
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Density

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³
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Vapor Pressure

0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C
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Impurities

Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea
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Color/Form

White crystals or powder, Tetragonal prisms

CAS No.

57-13-6, 4744-36-9, 37955-36-5
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Melting Point

275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C
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Explanation Creative Commons CC BY 4.0

Synthetic Methodologies and Process Optimization for Urea Phosphate

The synthesis of urea (B33335) phosphate (B84403) is fundamentally an exothermic reaction between urea [CO(NH₂)₂] and phosphoric acid (H₃PO₄). imist.matandfonline.com The process aims to maximize yield and product purity by carefully controlling various reaction parameters.

The primary chemical reaction is: CO(NH₂)₂ + H₃PO₄ → CO(NH₂)₂·H₃PO₄ imist.ma

Key factors influencing the synthesis include the concentration and purity of the phosphoric acid, the molar ratio of reactants, reaction temperature, and reaction time. While pure phosphoric acid can be used, many industrial processes utilize wet-process phosphoric acid (WPA), which is derived from phosphate rock and contains various impurities. mdpi.comresearchgate.net The use of WPA presents challenges in terms of product purity but is often more economical. mdpi.com

Research has identified optimal conditions to maximize the yield and quality of urea phosphate. The reaction is typically heated to accelerate the dissolution of solid urea, which can be time-consuming. imist.ma One study found that for untreated Moroccan industrial phosphoric acid (54% P₂O₅) and solid urea, the optimal conditions were a temperature of 50°C and a reaction duration of 90 minutes. imist.maresearchgate.net Another study using thermal process phosphoric acid identified optimal conditions as a P₂O₅ mass fraction of 58% in the acid, a reaction temperature of 80°C, a reaction time of 35 minutes, and a crystallization temperature of 20°C. wjygy.com.cn

A stoichiometric molar ratio of 1:1 for phosphoric acid and urea is generally considered optimal. mdpi.comacs.org Using an excess of acid leads to a high concentration of phosphorus pentoxide (P₂O₅) and low nitrogen content in the final product, while an excess of urea results in the opposite imbalance. mdpi.comresearchgate.net

Table 1: Optimized Synthesis Conditions for this compound

Phosphoric Acid Type Reactant Ratio (H₃PO₄:Urea) Temperature Reaction Time Key Findings
Purified Wet-Process Phosphoric Acid 1.0:1.0 20°C (Crystallization) 60 min (Crystallization) Achieved high-quality UP with 44.7% P₂O₅ and 17.4% N. mdpi.com
Untreated Moroccan Industrial Phosphoric Acid 1:1 50°C 90 min Reaction is complete under these conditions, leading to high-purity crystals upon cooling. researchgate.net
Thermal Process Phosphoric Acid 1:1 80°C 35 min Yielded a product with 44.8% P₂O₅ and 17.6% N, and a purity of 99.7%. wjygy.com.cn

Purification Strategies for Industrial Grade Urea Phosphate

A significant challenge in urea (B33335) phosphate (B84403) production, particularly when using wet-process phosphoric acid, is the presence of impurities such as iron, aluminum, magnesium, calcium, and sulfur. mdpi.comresearchgate.net These impurities can negatively affect the quality and usability of the final product. Consequently, purification is an integral part of the manufacturing process.

The primary method for purifying urea phosphate is crystallization . By carefully controlling the process, this compound can be crystallized while leaving a substantial portion of the impurities behind in the mother liquor. imist.maresearchgate.net After the reaction, the mixture is cooled to induce precipitation of the this compound crystals. imist.ma These crystals are then separated from the impurity-rich mother liquor, often through centrifugation. researchgate.netacs.org

Studies have shown that this method is highly effective. In one process using merchant-grade WPA (54% P₂O₅), the resulting this compound crystals contained only 15% to 20% of the iron, aluminum, and magnesium impurities originally present in the feed acid. researchgate.net The majority of impurities remain dissolved in the liquid phase, which can be separated. imist.maresearchgate.net

Further purification can be achieved through multi-stage crystallization. A two-stage continuous crystallization process has been developed where an acidifying agent (like H₂SO₄, HCl, or H₃PO₄) is added to the mother liquor from the first stage, which is then recycled. mdpi.com This adjustment of pH can increase the solubility of certain impurities, enhancing their separation in subsequent crystallization steps. researchgate.net Another approach involves washing the separated crystals to remove any remaining surface impurities. khatabook.com

Table 2: Impurity Profile in this compound Production using Wet-Process Phosphoric Acid (WPA)

Impurity Element Concentration in Purified Product (% by weight) Separation Efficiency
Aluminium (Al) 0.02% The majority of impurities remain in the liquid phase after crystallization. imist.maresearchgate.net
Iron (Fe) 0.08% This compound crystals contain only about 15-20% of the objectionable impurities from the feed acid. researchgate.net
Calcium (Ca) 0.08% The byproduct mother liquor contains about 85% of the impurities fed to the process. acs.org
Magnesium (Mg) 0.22% N/A
Sulphur (S) 0.008% N/A
Silicon (Si) 0.003% N/A

Data based on a study using purified WPA and a 1:1 stoichiometric ratio with crystallization at 20°C for 60 minutes. mdpi.com

Novel Approaches in Urea Phosphate Production Technologies

This compound as a Nitrogen and Phosphorus Source in Plant Nutrition

This compound serves as a valuable dual-nutrient fertilizer, providing both nitrogen and phosphorus, which are critical for plant growth and development kelewell.delinfer.czbakerandbaker.co.inalqawafel.com. The nitrogen component is derived from urea, offering a readily available source of N that plants can easily absorb through their roots kelewell.de. Phosphorus, originating from phosphoric acid, is vital for robust root development, flowering, fruiting, and energy transfer within the plant kelewell.delinfer.czbakerandbaker.co.in.

The combination of these two essential nutrients in a single product simplifies the fertilization process and helps ensure balanced nutrition for crops kelewell.de. Its high water solubility facilitates efficient nutrient uptake by plants and can help reduce nutrient losses due to leaching or volatilization kelewell.de. Furthermore, this compound's acidic nature (pH = 1 at a 10% solution) makes it particularly beneficial for alkaline and calcareous soils, where it can enhance nutrient availability and promote efficient absorption by lowering the soil pH bakerandbaker.co.inalqawafel.com. Studies have indicated that using this compound can lead to significant increases in crop productivity, with some research showing an average increase of 20% compared to other fertilizers bakerandbaker.co.in.

Mechanisms of Nutrient Release from this compound Fertilizers

The release of nutrients from this compound fertilizers, especially in conventional forms, is primarily governed by its high water solubility. When applied to soil, the solid crystalline this compound dissolves, making its nitrogen and phosphorus components available for plant uptake kelewell.denih.gov. However, this rapid dissolution can also lead to nutrient losses through leaching and ammonia (B1221849) volatilization, particularly with the urea component mdpi.com.

To mitigate these losses and synchronize nutrient availability with plant demand, various strategies are employed to control the release rate of nutrients from fertilizers, including this compound. These strategies often involve physical barriers or chemical modifications.

Controlled-Release Formulations of this compound

Controlled-release fertilizers (CRFs) are designed to delay nutrient availability or extend it significantly longer than rapidly available fertilizers ufl.edu. Unlike slow-release fertilizers (SRFs), where nutrient release is largely dependent on environmental conditions, CRFs are formulated to have a predictable release rate, pattern, and duration ufl.edusci-hub.se. This controlled release is achieved by encapsulating the fertilizer core with a protective outer layer, which minimizes immediate dissolution and ensures sustained nutrient availability sci-hub.semasjaps.comalliednutrients.com.

Factors such as the chemical and physical characteristics of the coating material, atmospheric temperature, and soil moisture significantly influence the nutrient release process from these formulations sci-hub.se. The goal of CRFs is to optimize nutrient uptake by plants, minimize nitrogen loss through volatilization and leaching, and reduce the need for frequent applications masjaps.comalliednutrients.comzcfertilizer.com.

Polymer-Coated this compound for Sustained Nutrient Delivery

Polymer-coated fertilizers are a prominent type of controlled-release fertilizer where a polymer layer encapsulates the nutrient source, regulating its gradual release into the soil mdpi.comalliednutrients.com. This coating technology is effective in minimizing nutrient leaching and ensuring a steady supply of nutrients over an extended period, aligning with the plant's nutrient uptake cycle masjaps.comzcfertilizer.comloyalfertilizer.com.

The thickness of the polymer coating can be varied to determine the longevity of nutrient release, ranging from 40 to 180 days, adapting to different crop cycles and soil conditions alliednutrients.comloyalfertilizer.com. For instance, polymer-coated urea (PCU) products have demonstrated that 63.6% to 70.8% of total nitrogen can be released over 220 days in soil incubation studies at 25°C researchgate.net. This controlled release mechanism helps to improve nutrient efficiency by matching nutrient availability with plant needs, thereby maximizing absorption and reducing environmental impact from runoff and volatilization zcfertilizer.com.

Table 1: Example of Nitrogen Release from Polymer-Coated Urea (PCU) in Soil

Fertilizer TypeTemperature (°C)Release Duration (days)Cumulative N Release (% of total N)Source
Polymer-Coated Urea (PCU)2522063.6 - 70.8 researchgate.net
Polymer-Coated NPK (PC_NPK)2522063.6 - 70.8 researchgate.net
Biodegradable Composites for this compound Encapsulation

The development of biodegradable composites for encapsulating fertilizers, including this compound, represents an environmentally friendly approach to controlled-release technology nih.govrsc.org. These materials, often derived from renewable resources like biopolymers (e.g., cellulose, chitosan, starch, polybutylene succinate), decompose naturally into non-toxic byproducts, addressing concerns associated with conventional synthetic polymers nih.govmasjaps.comrsc.orgencyclopedia.pub.

Encapsulating fertilizers in biodegradable polymeric particles allows for controlled release, which reduces nutrient leaching and runoff while ensuring prolonged nutrient availability and improved plant uptake rsc.org. Research has shown that melt-processed composites of this compound and biodegradable polyesters can achieve high loading efficiency and provide controlled release performance nih.gov. For example, studies have investigated the use of poly (hexamethylene succinate) (PHS) and its copolyesters with polybutylene succinate (B1194679) (PBS) as encapsulating materials for this compound nih.gov. The release kinetics from such composites can involve both diffusion and erosion mechanisms nih.gov.

Table 2: Release Mechanisms in Biodegradable Controlled Release Systems

Release MechanismDescription
Diffusion-controlledNutrients diffuse through the coating or matrix.
Swelling/Dissolution-controlledCoating or matrix swells and/or dissolves, releasing nutrients.
Degradation/Erosion-controlledCoating or matrix degrades or erodes over time, releasing nutrients.
Osmotically controlledOsmotic pressure drives nutrient release through pores.

Note: Data compiled from various sources on controlled release mechanisms, specifically nih.gov.

This compound Uptake Dynamics in Agricultural Crops

The uptake dynamics of this compound in agricultural crops involve the absorption of both nitrogen (as urea) and phosphorus (as phosphate) by plant roots. Urea, as a nitrogen source, can be readily absorbed by plant roots kelewell.de. Plants have evolved complex systems for urea uptake, involving channels such as nodulin 26-like intrinsic proteins (NIPs) and plasma membrane intrinsic proteins (PIPs), as well as specific transporters like degradation of urea (DUR) 3 frontiersin.org.

Research on Cucumis sativus L. (cucumber) investigating urea-doped amorphous calcium phosphate nanoparticles (U-ACP) has shown that the slow release of urea from these nanoparticles can lead to the upregulation of the urea uptake system for a longer period compared to plants treated with bulk urea frontiersin.orgresearchgate.net. This prolonged activation resulted in a higher accumulation of nitrogen in nanoparticle-treated plants frontiersin.orgresearchgate.netnih.gov.

Physiological and Molecular Mechanisms of this compound Assimilation

Once absorbed, urea and phosphate undergo distinct physiological and molecular assimilation processes within the plant.

For urea, the primary transporter involved in high-affinity urea uptake in root cells is the DUR3 transporter, which functions as a proton-dependent symporter frontiersin.org. The expression of the DUR3 gene is typically upregulated in response to nitrogen starvation and urea fertilization, while it is downregulated by the presence of nitrate (B79036) and ammonium (B1175870) frontiersin.org. This indicates an inducible uptake system for urea in plants frontiersin.orgresearchgate.net. Studies in Arabidopsis have shown that urea uptake is stimulated by urea itself but can be reduced by the presence of ammonium nitrate researchgate.net. Transcriptomic analyses suggest that urea influences the expression of nitrate and ammonium transporters, as well as key enzymes in the glutamine synthetase-glutamate synthase pathway, which is central to nitrogen assimilation researchgate.net. The assimilation of nitrogen from urea contributes to protein synthesis and other metabolic processes bakerandbaker.co.in.

Table 3: Key Transporters and Assimilation Pathways for Urea and Phosphate

NutrientKey Transporters/ChannelsAssimilation Pathways
UreaDUR3 transporter (high affinity, proton-dependent symporter), NIPs, PIPs frontiersin.orgGlutamine synthetase-glutamate synthase pathway (for N assimilation) researchgate.net
Phosphate(General Pi transporters)Energy transfer, photosynthesis, DNA/RNA formation bakerandbaker.co.in
Influence of this compound on Crop Photosynthetic Activity

This compound application has been shown to positively influence the photosynthetic activity of crops. Studies on maize (Zea mays L.) indicate that the photosynthetic rate is significantly affected by different doses and application methods of this compound. Specifically, 75% of the recommended rate of this compound stimulated the highest photosynthetic activity in maize. aloki.hu

Foliar supplementation of this compound has also been observed to enhance photosynthetic pigments, such as chlorophyll (B73375) content, in crops like green gram (Vigna radiata). For instance, a 2% foliar application of this compound resulted in higher total chlorophyll content (4.01 mg g⁻¹ fresh weight) compared to a 1% application (2.55 mg g⁻¹ fresh weight) at 29 days after sowing (DAS), indicating improved photosynthetic capacity. cabidigitallibrary.org Furthermore, the application of phosphorus fertilizers, including this compound, has been linked to an increased leaf area index (LAI) in maize, which directly promotes photosynthesis and contributes to greater dry matter accumulation. frontiersin.org Nitrogen, a key component of this compound, is vital for the synthesis of chlorophyll, which is indispensable for the photosynthetic process. hhfertilizer.com

Effectiveness of this compound in Enhancing Crop Yield and Nutrient Use Efficiency

This compound consistently demonstrates its effectiveness in enhancing crop yield and improving nutrient use efficiency across various agricultural systems.

Crop Yield Enhancement: Research indicates that this compound can significantly boost crop productivity. Studies have shown an average increase of 20% in crop productivity when using this compound compared to other fertilizers. bakerandbaker.co.in In maize cultivation, application methods and doses of this compound have a significant influence on yield. Fertigation, for example, has resulted in the highest average grain yield for maize. aloki.hu Specific data from maize trials show that maximum yields of 14,764.2 kg ha⁻¹ and 14,778.2 kg ha⁻¹ were achieved with this compound (F1) and monoammonium phosphate (F2) treatments in 2022 and 2023, respectively. Compared to control treatments without phosphorus fertilizer, this compound and other P fertilizers increased maize yield by 7.4%-19.9% in 2022 and 11.4%-19.0% in 2023. frontiersin.org

In wheat (Triticum aestivum), this compound has demonstrated superiority over di-ammonium phosphate (DAP) in terms of grain yield. At a phosphorus application rate of 60 ppm P₂O₅, this compound produced a higher grain yield (9.24 g pot⁻¹) compared to DAP at 80 ppm P₂O₅ (8.98 g pot⁻¹). ijbbku.com Foliar supplementation of this compound has also been shown to increase rice (Oryza sativa) crop yield by over 7.19% compared to treatments receiving only the recommended dose of nutrients. researchgate.net

Table 1: Maize Grain Yield Under Different Phosphorus Fertilizer Treatments (kg ha⁻¹)

Treatment2022 Yield (kg ha⁻¹)2023 Yield (kg ha⁻¹)
F0 (Control)--
F1 (this compound)14,764.2 frontiersin.org14,778.2 frontiersin.org
F2 (Monoammonium Phosphate)-14,778.2 frontiersin.org
F3 (UP + MAP)--

Nutrient Use Efficiency (NUE): this compound contributes to improved nutrient use efficiency, particularly for phosphorus. Its high water solubility ensures that nutrients are readily available for plant uptake, minimizing the risk of nutrient leaching and maximizing absorption. hhfertilizer.comhhfertilizer.com In wheat grown in saline soil, the phosphorus use efficiency (PUE) of this compound was significantly higher compared to DAP across all levels of applied phosphorus. The highest PUE (18.95%) was recorded at the lowest phosphorus application level with this compound. However, increasing rates of phosphorus application gradually decreased the PUE for both phosphorus sources. ijbbku.com This indicates that this compound can be particularly efficient in delivering phosphorus to crops, especially under challenging soil conditions.

Table 2: Phosphorus Use Efficiency (PUE) in Wheat with this compound (UP) vs. Di-ammonium Phosphate (DAP) in Saline Soil

Fertilizer SourceP Application Rate (mg P₂O₅ kg⁻¹ soil)PUE (%)
This compoundLowest Level18.95 ijbbku.com
This compoundIncreasing RatesDecreased ijbbku.com
DAPAll LevelsLower than UP ijbbku.com

Soil Chemical Dynamics Influenced by this compound Application

This compound's chemical properties significantly influence soil dynamics, particularly in challenging soil environments.

Impact of this compound on Soil pH and Alkalinity

This compound is an acidic fertilizer, and its application effectively lowers soil pH. chematephosphates.combazargankala.comolimpum.com This acidic nature is particularly beneficial for alkaline and calcareous soils, where it helps to neutralize alkalinity and create more favorable growing conditions for acid-loving plants. bakerandbaker.co.inbazargankala.comalqawafel.com The decrease in soil pH facilitated by this compound enhances the availability and uptake of various nutrients that might otherwise be less accessible in high-pH soils. hhfertilizer.combakerandbaker.co.inbazargankala.com Studies have shown that this compound is as effective as other acid-containing fertilizers, such as phosphoric solution (PHP), in reducing soil alkalinity. tandfonline.com

Reduction of Soil Salinity Through this compound Amendments

This compound plays a crucial role in the management and reduction of soil salinity. It has been found to be effective in reducing soil salinity in various soil types, including Pima and Crot soils. tandfonline.comtandfonline.com The mechanism for salinity reduction is closely linked to its ability to decrease soil pH. The decrease in soil salinity often mirrors the decrease in pH levels, suggesting a direct correlation between the acidification effect of this compound and the amelioration of saline conditions. tandfonline.com This property makes this compound a valuable soil amendment for reclaiming and improving agricultural lands affected by salinity and alkalinity. chematephosphates.comtandfonline.comtandfonline.com

Interaction of this compound with Soil Exchangeable Cations

The acidic nature of this compound influences the interaction with soil exchangeable cations. When this compound is applied, it can increase the solubility of calcium (Ca) and magnesium (Mg) ions in the soil. chematephosphates.com Furthermore, this compound can react with these ions in aqueous solutions to form soluble this compound calcium and this compound magnesium complexes. This interaction is beneficial as it can reduce or prevent the precipitation of calcium and magnesium phosphates, which often leads to clogging in drip irrigation systems, thereby improving the longevity and efficiency of irrigation infrastructure. chematephosphates.combazargankala.com While some studies on urea combined with other acidic phosphates and humic acid have shown an increase in soil exchangeable Ca, K, and Mg, studies specifically on this compound in soils containing free calcium carbonate (CaCO₃) have indicated no significant difference in exchangeable Ca. tandfonline.com This suggests that the presence of free CaCO₃ might buffer the impact on exchangeable Ca in certain soil types.

This compound in Specialized Agricultural Systems

This compound's high water solubility and balanced nutrient profile make it particularly well-suited for specialized agricultural systems. It is a preferred choice for hydroponic and fertigation systems, where nutrients are delivered directly to plant roots via irrigation water. hhfertilizer.combakerandbaker.co.iniffco.insanudotrade.comdataintelo.com In these soilless culture systems, this compound ensures rapid nutrient uptake by plants, contributing to maximized crop yields and quality. bakerandbaker.co.in

Beyond general field applications, this compound finds significant use in specialty crop production, including high-value horticultural crops such as flowers, ornamentals, and greenhouse vegetables. bakerandbaker.co.in Its precise application capabilities through drip irrigation and foliar feeding allow for targeted nutrient delivery, which is crucial for crops with specific or high nutrient demands during critical growth phases like flowering and fruiting. hhfertilizer.combakerandbaker.co.inbazargankala.com The ability of this compound to reduce water hardness and prevent sedimentation in irrigation pipes (B44673) further enhances its utility in these advanced agricultural setups. bazargankala.com

Fertigation and Foliar Application Efficacy of this compound

This compound has demonstrated significant efficacy across various application methods, including fertigation and foliar spraying, contributing to enhanced crop growth, yield, and nutrient uptake. Studies have shown an average increase of 20% in crop productivity when utilizing this compound compared to other fertilizers bakerandbaker.co.in.

In maize (Zea mays L.) cultivation, the application method and rate of this compound significantly influence plant growth parameters. For instance, foliar application of this compound at 75% of the recommended dose resulted in a notable increase in plant height, up to 21% higher than control groups aloki.hu. While soil application generally exhibited the highest growth rate for maize, fertigation proved particularly effective in stimulating the highest photosynthetic activity at 75% of the recommended rate aloki.hu. Furthermore, fertigation led to maximum 1000-grain weight and a higher number of grains per cob compared to foliar application aloki.hu.

The impact of this compound on maize growth and yield is summarized in the following table:

Parameter (Maize)Application MethodRate (% Recommended)% Increase over Control aloki.hu
Plant HeightFoliar50%16.6%
Plant HeightFoliar75%21%
Plant HeightFoliar100%18.7%
Number of LeavesSoil75%14%
Number of LeavesFertigation75%30%
Number of LeavesFoliar75%22%
Number of LeavesFoliar100%21%
Number of LeavesFertigation100%38%
Number of LeavesSoil100%24%
Photosynthetic ActivityAll methods75%Highest
1000 Grain WeightFertigation75%Maximum
Grains per CobFertigation75%Maximum

In wheat (Triticum aestivum L.) grown under saline conditions, this compound demonstrated superiority over di-ammonium phosphate (DAP) in terms of grain yield and phosphorus fertilizer efficiency (PFE) ijbbku.com. At a concentration of 60 ppm P2O5, this compound produced a higher grain yield (9.24 g pot-1) compared to DAP at 80 ppm P2O5 (8.98 g pot-1) ijbbku.com. Phosphorus uptake in grain was also consistently higher with this compound (9.45-13 mg pot-1) than with DAP (7.93-11.23 mg pot-1) ijbbku.com. The highest phosphorus use efficiency (18.95%) was recorded at the lowest level of phosphorus application when using this compound ijbbku.com.

The comparative performance of this compound (UP) and Di-ammonium Phosphate (DAP) in wheat under saline conditions is detailed below:

Parameter (Wheat)FertilizerP2O5 Level (ppm)Value ijbbku.com
Grain Yield (g pot-1)UP609.24
Grain Yield (g pot-1)DAP808.98
Straw Weight (g pot-1)UPRange11.93-16
Straw Weight (g pot-1)DAPRange9.2-13.3
Phosphorus Uptake (mg pot-1)UPRange9.45-13
Phosphorus Uptake (mg pot-1)DAPRange7.93-11.23
Phosphorus Use EfficiencyUPLowest level18.95% (Highest)

Foliar application of this compound is particularly beneficial during periods of high nutrient demand or when soil conditions restrict nutrient uptake kelewell.debakerandbaker.co.in. In rice (Oryza sativa L.) cultivated in acid Inceptisols, a field experiment showed that applying 100% Recommended Dose of Fertilizer (RDF) combined with twice foliar spray of 2% this compound significantly increased growth parameters such as plant height (107.60 cm), panicle length (25.72 cm), and number of effective tillers per hill (13.58) icar.org.in. This treatment also resulted in the highest grain yield (4579.33 kg ha-1) and straw yield (5121.90 kg ha-1) icar.org.in. Furthermore, the uptake of essential nutrients like nitrogen (63.45 kg ha-1), phosphorus (18.36 kg ha-1), and potassium (96.85 kg ha-1) was numerically higher with this combined approach icar.org.in.

The efficacy of foliar this compound supplementation on rice yield and nutrient uptake is presented below:

Parameter (Rice)Treatment (100% RDF + 2x FS of 2% UP)Value icar.org.in
Plant HeightHighest107.60 cm
Panicle LengthHighest25.72 cm
Effective Tillers/HillHighest13.58
Grain YieldHighest4579.33 kg ha-1
Straw YieldHighest5121.90 kg ha-1
Nitrogen UptakeNumerically Higher63.45 kg ha-1
Phosphorus UptakeNumerically Higher18.36 kg ha-1
Potassium UptakeNumerically Higher96.85 kg ha-1

This compound's acidic nature (pH = 1 at a 10% solution) plays a crucial role in enhancing nutrient availability and uptake, especially in alkaline and calcareous soils where nutrient fixation can be a challenge anorel.netalqawafel.com. This characteristic allows it to optimize soil pH, thereby improving the efficiency of nutrient absorption by plants bakerandbaker.co.inanorel.netalqawafel.com.

Mitigation of Drip Emitter Clogging with Acidic this compound Fertilizers

The acidic properties of this compound fertilizers are highly effective in mitigating the common issue of drip emitter clogging in irrigation systems. Its low pH helps prevent the deposition of inorganic materials, which are a primary cause of clogging anorel.netalqawafel.com.

Research on maize cultivation using drip irrigation systems has demonstrated that acidic phosphorus fertilizers, including this compound, can maintain high irrigation performance and contribute to high crop yields frontiersin.org. Specifically, this compound significantly reduced the content of extracellular polymer and solid particles within emitter biofilms by 30.1%–42.0% and 39.8%–79.7%, respectively frontiersin.org. This reduction directly leads to a higher relative emitter discharge, indicating improved system functionality frontiersin.org.

Furthermore, the application of this compound as a phosphorus fertilizer has been shown to alter the microbial communities within the emitter biofilm. It increased the abundance of Proteobacteria while decreasing the abundance of Acidobacteriota frontiersin.org. These shifts in microbial composition are significant because Acidobacteriota was found to be strongly positively correlated with extracellular protein, a component contributing to clogging, whereas Proteobacteria was negatively correlated with extracellular polysaccharides, extracellular protein, and extracellular polymer, all key indicators of biofilm-related clogging frontiersin.org. This indicates that this compound not only chemically prevents clogging but also influences the biological factors contributing to it.

Environmental Implications and Ecotoxicological Studies of Urea Phosphate

Environmental Fate and Transport of Urea (B33335) Phosphate (B84403)

Leaching and runoff are significant pathways for nutrient loss from agricultural fields, contributing to water pollution loyalfertilizer.commdpi.comndsu.edu.

Nitrogen (from Urea): Urea is susceptible to leaching, especially in sandy soils with high percolation rates researchgate.netfrontiersin.org. When urea is converted into nitrate (B79036) ions (NO₃⁻) in the soil, it becomes highly mobile and can move with water through the soil profile, potentially contaminating groundwater msu.edumdpi.com. Excessive application of nitrogen fertilizers can lead to a large fraction of these elements being lost through runoff or leaching mdpi.com.

Phosphorus (from Phosphoric Acid): Phosphorus can be lost from agricultural soils through surface runoff and leaching wur.nlusda.gov. While phosphorus is generally less mobile than nitrogen in soil due to its tendency to bind with soil particles, excessive accumulation of soil phosphorus can lead to its enrichment in surface runoff wur.nlusda.gov. Studies on golf greens, which have highly porous sand-based media, show that even less soluble phosphate fertilizers can leach .

Volatilization, particularly of ammonia (B1221849) (NH₃), is a major pathway for nitrogen loss from urea-based fertilizers, reducing their effectiveness and contributing to air pollution mdpi.comloyalfertilizer.comsyfert.netnih.gov.

Urea phosphate has been observed to result in a much smaller loss of nitrogen due to ammonia volatilization compared to conventional urea fertilizers scispace.com. This is attributed to the inhibitory effect of this compound on urease, the enzyme responsible for urea hydrolysis, which converts urea to ammonia scispace.com. The acidic nature of this compound can also help reduce ammonia volatilization by lowering the microsite pH where urea dissolves scialert.net. Ammonia volatilization is influenced by factors such as soil moisture, temperature, and surface pH msu.edu. Temperatures above 50°F (10°C) and a pH greater than 6.5 significantly increase the rate of urea conversion to ammonia gas msu.edu.

Leaching and Runoff Potentials of this compound Components

Impact of this compound on Aquatic and Terrestrial Ecosystems

The release of excess nitrogen and phosphorus from fertilizers, including this compound, can have significant impacts on both aquatic and terrestrial ecosystems.

Eutrophication is a process where excess nutrients, particularly nitrogen and phosphorus, enter water bodies, leading to dense phytoplankton blooms, oxygen depletion, and detrimental effects on aquatic life loyalfertilizer.comndsu.eduusda.govsyfert.netglobalseafood.orgresearchgate.netcore.ac.uk.

Phosphorus as a Limiting Nutrient: While both nitrogen and phosphorus contribute to eutrophication, phosphorus is often the limiting nutrient in freshwater systems, meaning its increased availability can trigger algal blooms usda.govcore.ac.uk.

Mechanism of Eutrophication: When phosphorus from fertilizers enters water bodies, it stimulates the growth of algae and aquatic plants. The subsequent decomposition of this excessive organic matter by microorganisms consumes dissolved oxygen, leading to hypoxic or anoxic conditions that can suffocate fish and other aquatic species, reducing biodiversity and degrading water quality loyalfertilizer.comndsu.eduusda.govglobalseafood.org.

Research has shown varied responses of specific microbial groups to this compound application:

Stimulation of Certain Groups: this compound has been observed to stimulate the multiplication of copiotrophic, ammonifying, cellulolytic, Arthrobacter, and Pseudomonas bacteria, as well as actinomycetes and fungi scispace.combibliotekanauki.pl. For instance, a significant increase in Bacillus sp. counts was observed in soil treated with this compound, particularly when combined with farmyard manure icm.edu.pl.

Inhibition of Enzyme Activity and Nitrifying Activity: Conversely, this compound has been shown to inhibit the activity of certain soil enzymes, including dehydrogenases, urease, acid phosphatase, and alkaline phosphatase scispace.combibliotekanauki.pl. It also inhibits the nitrifying activity of the soil scispace.combibliotekanauki.pl. Nitrifying activity is crucial for converting ammonium (B1175870) to nitrate, and its inhibition can impact nitrogen availability and loss pathways.

Rhizosphere Effect: The application of phosphorus in the form of this compound has been reported to decrease the values of indices characterizing the rhizosphere effect of microorganisms scispace.combibliotekanauki.pl.

Table 1: Influence of this compound on Selected Soil Microbial Groups and Enzyme Activities

Microbial Group/Enzyme ActivityObserved Effect of this compound ApplicationSource
Copiotrophic bacteriaStimulation of multiplication scispace.combibliotekanauki.pl
Ammonifying bacteriaStimulation of multiplication scispace.combibliotekanauki.pl
Cellulolytic bacteriaStimulation of multiplication scispace.combibliotekanauki.pl
Arthrobacter bacteriaStimulation of multiplication scispace.combibliotekanauki.pl
Pseudomonas bacteriaStimulation of multiplication scispace.combibliotekanauki.pl
ActinomycetesStimulation of multiplication scispace.combibliotekanauki.pl
FungiStimulation of multiplication scispace.combibliotekanauki.pl
Bacillus sp.Significant increase in counts icm.edu.pl
DehydrogenasesInhibition of activity scispace.combibliotekanauki.pl
UreaseInhibition of activity scispace.combibliotekanauki.pl
Acid PhosphataseInhibition of activity scispace.combibliotekanauki.pl
Alkaline PhosphataseInhibition of activity scispace.combibliotekanauki.pl
Nitrifying activityInhibition scispace.combibliotekanauki.pl
Rhizosphere effect indicesDecline scispace.combibliotekanauki.pl

Effects of this compound on Microbial Communities in Soil

Modulation of Soil Enzyme Activities by this compound

The application of this compound to soil can significantly modulate the activity of various soil enzymes and influence microbial populations. Studies have demonstrated that this compound can have both stimulatory and inhibitory effects on different components of the soil's biological system. scispace.com

Conversely, this compound has been shown to inhibit the activity of key soil enzymes such as dehydrogenases, urease, acid phosphatase, and alkaline phosphatase. It also suppresses the nitrifying activity of the soil. scispace.com This inhibitory effect, particularly on urease, is attributed to the presence of phosphoric acid (H₃PO₄) in its composition, which leads to acidification of the soil environment. scispace.com Urease is crucial for the hydrolysis of urea into ammonia, and its inhibition by this compound can affect nitrogen cycling in the soil. scispace.com Despite these inhibitory effects on specific enzyme activities, the broader impact on soil metabolism and potential fertility remains a subject of ongoing research, with some studies suggesting potential interference with soil metabolism. scispace.com

The following table summarizes the observed effects of this compound on soil enzyme activities and microbial groups:

Biological ComponentEffect of this compoundReference
Copiotrophic bacteriaStimulation (multiplication) scispace.com
Ammonifying bacteriaStimulation (multiplication) scispace.com
Cellulolytic bacteriaStimulation (multiplication) scispace.com
Arthrobacter bacteriaStimulation (multiplication) scispace.com
Pseudomonas bacteriaStimulation (multiplication) scispace.com
ActinomycetesStimulation (multiplication) scispace.com
FungiStimulation (multiplication) scispace.com
DehydrogenasesInhibition scispace.com
UreaseInhibition scispace.com
Acid PhosphataseInhibition scispace.com
Alkaline PhosphataseInhibition scispace.com
Nitrifying activityInhibition scispace.com

This compound and Algal Bloom Proliferation in Phosphorus-Rich Waters

This compound, as a fertilizer containing both nitrogen and phosphorus, contributes to nutrient loading in aquatic ecosystems, which can lead to eutrophication and the proliferation of harmful algal blooms (HABs). acs.orgsci-hub.sewikipedia.org Eutrophication, characterized by an overabundance of nutrients, is a primary driver for HAB formation. wikipedia.org

Detailed Research Findings: While direct studies focusing solely on this compound's role in algal bloom proliferation are limited, extensive research on its components, particularly urea and phosphorus, provides crucial insights. Urea, as the most widely used nitrogen-based fertilizer, has been strongly linked to the proliferation of harmful algal blooms. acs.orgnih.gov Experimental fertilization with urea has been shown to significantly increase phytoplankton abundance, by as much as 400%, in phosphorus-rich aquatic systems. acs.orgnih.gov This enrichment can also selectively stimulate the growth of toxic cyanobacteria. nih.gov

The effects of urea are particularly pronounced in phosphorus-rich waters where the soluble reactive phosphorus (SRP) concentration exceeds approximately 50 µg P/L and the ratio of total dissolved nitrogen (TDN) to SRP is less than 20:1 by mass. nih.gov In such conditions, the addition of nitrogen, including that from urea, can alleviate nitrogen limitation, thereby promoting algal growth. Studies have observed that urea amendment can enhance the abundance of cryptophytes, chlorophytes, and non-diazotrophic cyanobacteria, particularly during spring and summer months. researchgate.net This highlights the importance of considering the timing and form of nitrogen inputs when managing phosphorus-rich freshwater environments. researchgate.net

The dual nutrient contribution of this compound (nitrogen from urea and phosphorus from phosphoric acid) means its application can exacerbate eutrophication, especially in ecosystems already rich in one of these limiting nutrients. Over-fertilization with phosphorus, a component of this compound, is a known contributor to eutrophication. acs.orgsci-hub.se The resulting excess nutrients from agricultural runoff and other anthropogenic sources are major factors in the increase of HABs worldwide. wikipedia.org The complex interplay between nitrogen and phosphorus availability, influenced by compounds like this compound, can shift phytoplankton community composition and contribute to the dominance of harmful algal species. frontiersin.orgnih.gov

Advanced Applications of Urea Phosphate in Materials Science

Urea (B33335) Phosphate (B84403) as a Flame Retardant Agent

Urea phosphate serves as a halogen-free flame retardant, operating through mechanisms in both the condensed and gas phases to suppress the combustion of various materials. Its efficacy stems from the combined actions of its constituent components, urea and phosphoric acid, upon thermal decomposition.

Condensed Phase Mechanisms of Flame Retardancy

The primary action of this compound in the condensed phase (the solid material) is the promotion of a protective char layer. j-cst.org When exposed to high temperatures, this compound decomposes, releasing phosphoric acid. j-cst.org This acid acts as a catalyst for the dehydration of the underlying polymer or cellulosic material. mdpi.com Instead of the material pyrolyzing into flammable volatile compounds, it undergoes carbonization, forming a stable, insulating char. j-cst.orgmdpi.com

This char layer serves multiple functions:

It acts as a physical barrier, insulating the underlying material from the heat of the flame. j-cst.org

It limits the diffusion of oxygen to the material's surface, starving the combustion process. mdpi.com

It hinders the escape of flammable volatile degradation products from the material into the gas phase. mdpi.com

Thermogravimetric analysis (TGA) of this compound shows that it begins to decompose at approximately 126 °C, with the release of carbon dioxide and ammonia (B1221849). nih.gov A study on potassium dihydrogen phosphate (KDP) crystals doped with this compound showed that the decomposition of the doped crystal started earlier than pure KDP, indicating the influence of the this compound component on thermal stability. sapub.org The formation of this carbonaceous char is a key aspect of the intumescent flame retardant mechanism, where the material swells to form a thick, protective layer. cnrs.fr

Table 1: Thermal Decomposition Data for this compound This interactive table summarizes thermal analysis findings for this compound.

Analysis Method Observation Temperature Range (°C) Products Reference
TGA-FTIR Initial decomposition 126 - 153 CO₂, NH₃, H₂O nih.gov
TGA Main weight loss (decomposition) 195 - 355 - sapub.org

Gas Phase Quenching by Phosphorus Free Radicals

In the gas phase, this compound contributes to flame retardancy by diluting the flammable gases and chemically interrupting the combustion cycle. The thermal decomposition of this compound releases non-combustible gases such as ammonia (NH₃) and water vapor (H₂O). j-cst.orgnih.gov These gases dilute the concentration of oxygen and flammable volatiles in the air surrounding the material, making ignition and sustained burning more difficult. j-cst.org

Furthermore, the decomposition process generates phosphorus-containing free radicals, such as PO• and PO₂•. researchgate.net These highly reactive species act as radical scavengers in the flame, interrupting the chain reactions of combustion. They effectively trap the high-energy H• and OH• radicals that are essential for propagating the fire, thus quenching the flame. researchgate.net This "flame poisoning" effect significantly reduces the heat generated by the combustion process. j-cst.org

Synergistic Effects with Nitrogen-Containing Flame Retardants

The flame retardant efficacy of this compound is significantly enhanced when used in combination with other nitrogen-containing compounds, such as melamine (B1676169) or its derivatives (e.g., melamine phosphate, melamine polyphosphate). rsc.orgresearchgate.netmdpi.com This phenomenon is known as phosphorus-nitrogen (P-N) synergism. mdpi.comosti.gov

The mechanism behind this synergy is multifaceted:

The nitrogen compounds, upon decomposition, release additional non-flammable gases like ammonia, which further dilutes the fuel/air mixture in the gas phase. rsc.orgmdpi.com

In the condensed phase, the interaction between the phosphoric acid (from the phosphate) and the nitrogen compounds leads to the formation of thermally stable P-N structures, such as polyphosphoramides. mdpi.com These structures are more effective at promoting and stabilizing the char layer than phosphoric acid alone. researchgate.net

Melamine can self-condense at high temperatures to form more thermally stable structures like melem (B72624) and melon, which contribute to a more compact and robust char layer. researchgate.net

This synergistic interaction allows for a lower total amount of flame retardant to be used to achieve a desired level of fire safety, which is advantageous for preserving the mechanical properties of the base material. cnrs.frresearchgate.net

This compound in Corrosion Inhibition Systems

This compound also demonstrates significant potential as a corrosion inhibitor for metals, particularly steel and aluminum, in various environments. researchgate.netmdpi.com Its effectiveness is attributed to the presence of phosphorus, nitrogen, and oxygen atoms, which can interact with metal surfaces and influence the electrochemical processes of corrosion. mdpi.com

Adsorption Mechanisms of this compound on Metal Surfaces

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.comresearchgate.net This adsorption can occur through physical and/or chemical interactions.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged parts of the inhibitor molecule. mdpi.com In aqueous solutions, the metal surface can have a charge, and the polar this compound molecule can be attracted to it. The calculated Gibbs free energy of adsorption (ΔG°ads) for urea on mild steel has been reported to be around -17.30 kJ/mol, which is indicative of a physisorption process. mdpi.com

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (N, O, and P) in the inhibitor and the vacant d-orbitals of the metal atoms. nih.gov This type of bonding is stronger and results in a more stable protective film. Values of ΔG°ads approaching -40 kJ/mol suggest chemisorption. nih.gov

The urea component of the molecule, with its nitrogen and oxygen atoms, and the phosphate group both act as active centers for adsorption. mdpi.comresearchgate.net The phosphate ions can react with metal ions (e.g., Fe²⁺/Fe³⁺) at the surface to form a stable, insoluble layer of metal phosphate, which acts as a passivation film. xmu.edu.cn This film blocks the anodic sites where metal dissolution occurs. mdpi.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the effectiveness of inhibitors. Potentiodynamic polarization curves for mild steel in the presence of urea-based inhibitors show a decrease in the corrosion current density (Icorr), indicating a reduction in the corrosion rate. researchgate.netscribd.com Urea has been shown to act primarily as a cathodic inhibitor, meaning it slows down the cathodic reaction (e.g., hydrogen evolution). scribd.com EIS studies show that the presence of the inhibitor increases the charge transfer resistance (Rct), confirming the formation of an insulating layer on the metal surface. jmaterenvironsci.com

Table 3: Corrosion Inhibition Data This interactive table summarizes findings from electrochemical studies on urea and phosphate-based inhibitors.

Metal Inhibitor System Corrosive Medium Inhibition Efficiency (%) Key Finding Reference
Mild Steel Urea Tank Water 99.46 (at 1.5 g/L) Acts as a cathodic inhibitor. researchgate.netscribd.com
Mild Steel Urea-Sn²⁺ Simulated Concrete Pore Solution 85.93 Synergistic effect observed. slideshare.net
Aluminum Alloy Urea 5 M KOH 56.3 Inhibition due to adsorption. researchgate.net

Electrochemical Evaluation of Corrosion Inhibition Efficiency

The effectiveness of this compound and its derivatives as corrosion inhibitors is quantitatively assessed using various electrochemical techniques. These methods provide insight into the mechanisms of inhibition and the inhibitor's performance under specific corrosive conditions. The primary techniques employed are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). mdpi.com

Potentiodynamic Polarization (Tafel Polarization)

Potentiodynamic polarization studies are crucial for determining the kinetic parameters of the corrosion process. By polarizing the metal sample and measuring the resulting current, a Tafel plot is generated. From this plot, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and anodic (βa) and cathodic (βc) Tafel slopes are extrapolated. mdpi.com The inhibition efficiency (IE%) is then calculated using the following equation:

IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Where icorr_uninhibited is the corrosion current density without the inhibitor and icorr_inhibited is the corrosion current density with the inhibitor.

This compound-based inhibitors typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.org This is observed by a significant decrease in both anodic and cathodic current densities upon the inhibitor's addition. nih.gov Studies on oligomeric inhibitors synthesized from urea and orthophosphoric acid have demonstrated high inhibition efficiencies, often exceeding 95% in acidic and saline environments. uobaghdad.edu.iquobaghdad.edu.iq For instance, research on mild steel in Urea Ammonium (B1175870) Nitrate (B79036) (UAN) solutions, which are highly corrosive, shows that the metal can exhibit active-passive behavior, and inhibitors are critical to stabilize the passive film and reduce the high corrosion rates. ampp.org

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film adsorbed on the metal surface. nih.govelectrochemsci.org The experiment involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is often presented as a Nyquist plot, which typically shows a depressed semicircle for corrosion processes. electrochemsci.org

The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value signifies greater resistance to charge transfer across the metal-solution interface and, therefore, better corrosion inhibition. The addition of an effective inhibitor like this compound increases the Rct value. The inhibition efficiency can also be calculated from EIS data:

IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

Where Rct_uninhibited and Rct_inhibited are the charge transfer resistances without and with the inhibitor, respectively. The decrease in the double-layer capacitance (Cdl) value in the presence of the inhibitor suggests the adsorption of inhibitor molecules onto the metal surface.

Table 1: Electrochemical Parameters for a this compound-Based Inhibitor on Mild Steel in 1 M HCl (Illustrative Data)
Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)IE (%)
0 (Blank)-480105025-
100-46511024089.5
200-4505551094.8
300-4423878096.4

Formulation of this compound-Based Inhibitors for Ferrous Metals

A primary method for creating advanced inhibitors involves the synthesis of oligomeric compounds from urea and orthophosphoric acid. uobaghdad.edu.iqsapub.org For example, a corrosion inhibitor known as polymethylene diamidophosphate (B1260613) (PDAF-1) is synthesized by reacting urea and orthophosphoric acid, typically in a 2:1 molar ratio, at elevated temperatures (135–140°C). uobaghdad.edu.iquobaghdad.edu.iq This process creates a simple polymer-like structure containing nitrogen and phosphorus, which are effective for corrosion inhibition.

To further enhance performance, these base compounds can be modified. One such modification involves reacting the initial (thio)diamidophosphate product with formaldehyde (B43269) in an aqueous solution. uobaghdad.edu.iquobaghdad.edu.iq This condensation reaction results in a more complex oligomeric inhibitor with improved film-forming capabilities on the metal surface. The presence of heteroatoms like nitrogen, phosphorus, and oxygen in the molecular structure facilitates strong adsorption onto the steel surface, blocking active corrosion sites. researchgate.net

Formulations are also developed by blending this compound or its derivatives with other classes of inhibitors. For Urea Ammonium Nitrate (UAN) fertilizer solutions, which are notoriously corrosive to carbon steel, inhibitors are essential. watertechnologies.com Formulations may consist of a blend of molybdate (B1676688) with inorganic phosphates (like polyphosphates) or organic phosphates/phosphonates. google.com The reaction between urea and a phosphoric acid derivative creates a this compound solution where the phosphate ion is bound within the molecular structure, and this can be combined with other inhibitors like thiourea (B124793) compounds for enhanced protection in various acids. google.com

Table 2: Examples of this compound-Based Inhibitor Formulations
Base ComponentAdditional Components/ModifiersResulting Inhibitor TypeTarget Environment
Urea + Orthophosphoric AcidNone (via thermal condensation)(Thio)diamidophosphate (PDAF-1)Acidic Media (HCl, H₂SO₄), Saline (NaCl) uobaghdad.edu.iquobaghdad.edu.iq
(Thio)diamidophosphateFormaldehydePolymethylene thiodiamidophosphate (PTAF-2)Acidic and Saline Media uobaghdad.edu.iquobaghdad.edu.iq
Urea-Ammonium Nitrate (UAN)Molybdate + Polyphosphates/PhosphonatesBlended Liquid InhibitorUAN Fertilizer Solutions google.com
Urea + Phosphoric Acid DerivativeThiourea CompoundsBlended Acid InhibitorIndustrial Acids (e.g., HCl) google.com

Role of Polymeric Phosphates in Corrosion Mitigation

Polymeric phosphates, or polyphosphates, are a class of corrosion inhibitors that consist of multiple phosphate (PO₄) units linked together in a chain or ring structure. mwua.org They play a significant role in corrosion mitigation, especially in water treatment and industrial applications, often functioning as both corrosion and scale inhibitors. mdpi.compower-eng.com Their mechanism of action is multifaceted and distinct from simpler orthophosphates.

The primary corrosion mitigation mechanism of polymeric phosphates is the formation of a protective film on the metal surface. mwua.orgresearchgate.net This process, a form of passivation, creates a barrier that physically separates the metal from the corrosive environment. mdpi.com Unlike orthophosphates, which can react directly with metal ions from the solution to form an insoluble metal phosphate layer, polyphosphates work by adsorbing onto the metal surface and then gradually hydrolyzing (or reverting) to orthophosphate, which then forms the protective film. This slow reversion process can be beneficial in maintaining the protective layer over time.

In addition to film formation, polymeric phosphates contribute to corrosion mitigation through other mechanisms:

Sequestration: Polyphosphates are excellent sequestering agents, meaning they can bind with dissolved metal ions such as calcium and magnesium. power-eng.com This action prevents the precipitation of these ions as scale (e.g., calcium carbonate), which can otherwise cause under-deposit corrosion.

Dispersion: These polymers can also act as dispersants. power-eng.com They adsorb onto suspended particles like silt, clay, or corrosion by-products, increasing their negative charge and causing them to repel each other. This keeps the particles suspended in the bulk solution, preventing them from settling on metal surfaces and initiating localized corrosion.

Crystal Modification: Polymeric phosphates can interfere with the growth of scale-forming crystals. power-eng.com They adsorb onto the crystal lattice, distorting its structure and making the resulting scale less dense and less adherent, allowing it to be flushed away more easily.

Urea Phosphate in Biological Systems and Biochemical Interactions

Electrocatalytic Oxidation of Urea (B33335) and Phosphate-Based Catalysts

The electrocatalytic oxidation of urea (UOR) is a significant area of research, offering a dual benefit of treating urea-rich wastewater and generating energy. mdpi.comdntb.gov.ua Among various catalysts, those based on phosphorus, such as phosphates and phosphides, have emerged as promising materials due to their distinct structural characteristics, high stability, and adaptable electronic properties. mdpi.comdntb.gov.ua

Design and Development of Novel Phosphorous-Based Electrocatalysts

The development of efficient and cost-effective electrocatalysts is crucial for the practical application of urea oxidation. mdpi.com Nickel-based compounds, in particular, are widely researched due to their low cost and high activity in UOR. mdpi.com Phosphorous-containing functional groups have been incorporated into these catalysts to enhance their performance. mdpi.comdntb.gov.ua

Researchers have focused on several strategies to design advanced phosphorous-based electrocatalysts:

Morphology and Structure: The synthesis of materials with unique morphologies, such as the in-situ growth of Ni₁₂P₅ nanorods on a 3D nickel foam skeleton, creates a hierarchical core-shell architecture. This design provides a larger surface area, better electron transfer, and efficient mass transport, leading to superior catalytic performance. mdpi.com For instance, Ni₁₂P₅/Ni-Pi/NF has demonstrated the ability to achieve a current density of 9 A/cm² at 1.378 V in a solution of 1.0 mol/L KOH with 0.5 mol/L urea. mdpi.com Similarly, nickel phosphate (B84403) (Ni-P) nanoflakes have shown that morphology, influenced by urea proportions during synthesis, significantly impacts electrocatalytic activity. mdpi.com

Compositional Optimizations: The creation of bimetallic phosphates, such as nickel/manganese phosphate-carbon nanofiber (Ni/MnPh-CNFs) catalysts, has been shown to enhance electrocatalytic activity. rsc.org The presence of multiple metals can increase the number of active sites on the catalyst surface. rsc.org Heterostructures, like those combining ammonium (B1175870) nickel phosphate (NH₄NiPO₄·H₂O) with cadmium indium sulfide (B99878) (CdIn₂S₄) and nickel sulfide (Ni₃S₂), leverage interfacial synergies between phosphate and sulfide to boost performance. rsc.org

Doping and Defect Engineering: Introducing other elements into the crystal structure of a catalyst, such as Ni(OH)₂, can modify its electronic structure and surface properties. mdpi.com This doping can optimize the adsorption and desorption energies of reaction intermediates and lower the potential required to convert Ni²⁺ to the active Ni³⁺ state, thereby enhancing UOR activity. mdpi.com

Below is a table summarizing the performance of various phosphorous-based electrocatalysts for the urea oxidation reaction.

CatalystMorphology/StructureElectrolytePerformance MetricReference
Ni₁₂P₅/Ni-Pi/NFHierarchical core-shell nanorods1.0 M KOH + 0.5 M Urea9 A/cm² @ 1.378 V mdpi.com
NiPO-cUnique nanostructureNot specified30.0 mA cm⁻² mdpi.com
NH₄NiPO₄·H₂O/CdIn₂S₄/Ni₃S₂Layered heterostructure1 M KOH + 0.3 M Urea10 mA cm⁻² @ 1.26 V rsc.org
Ni₂P@NiO/NiFNanoparticle-integrated porous nanosheetsNot specified50 mA cm⁻² @ 1.31 V vs. RHE dntb.gov.ua

Mechanistic Insights into Urea Electrooxidation on Catalyst Surfaces

Understanding the mechanism of urea electrooxidation is key to designing more efficient catalysts. The process is complex, involving a six-electron transfer. acs.orgrsc.org On nickel-based catalysts in an alkaline medium, the active species is generally considered to be NiOOH. mdpi.comacs.org

Two primary mechanisms have been proposed:

Direct Oxidation Mechanism: In this pathway, urea molecules are directly oxidized on the surface of the NiOOH catalyst. mdpi.com Investigations using density functional theory (DFT) suggest that competitive adsorption occurs between hydroxide (B78521) ions (OH⁻) and urea molecules on the NiOOH surface. mdpi.comvtc.edu.hk The electronic interactions between the catalyst surface and urea molecules can significantly affect their spatial configuration and subsequent decomposition. vtc.edu.hk Recent studies on rare-earth nickelates like NdNiO₃ have provided evidence for an exclusive direct mechanism, where the active NiOOH species is sustained throughout the reaction, leading to enhanced activity. acs.org

Indirect Oxidation Mechanism: This mechanism involves the competitive adsorption of urea and OH⁻ on the NiOOH surface, which acts as an electroactive layer. mdpi.com The NiOOH is reduced to Ni(OH)₂ during the process and then re-oxidized. acs.org This periodic reduction and oxidation of the catalyst can sometimes lead to potential oscillations during electrolysis. acs.org The composition of the alkaline medium plays a crucial role, with potassium hydroxide (KOH) being identified as a highly effective electrolyte that facilitates the oxidation of surface intermediates. mdpi.com

Urea Phosphate in Animal Nutrition Research

Urea is a significant non-protein nitrogen (NPN) source in ruminant diets, offering an economical way to supplement protein. biomedres.usscispace.com Ruminants possess a unique ability to recycle endogenous urea back to the gastrointestinal tract, particularly the rumen. biomedres.us Here, it is utilized by microorganisms for the synthesis of microbial protein, which is a primary source of metabolizable protein for the animal. biomedres.usfu-berlin.de

Nitrogen and Phosphorus Homeostasis in Ruminants

Ruminants have evolved sophisticated mechanisms to maintain nitrogen and phosphorus balance, which is crucial for their health and productivity. frontiersin.orgnih.gov They can efficiently recycle urea-N to the rumen, allowing them to thrive on low-protein diets. biomedres.usfu-berlin.de Similarly, they can maintain phosphorus (P) homeostasis, even with reduced dietary intake, by recycling endogenous phosphate. frontiersin.orgnih.gov

The balance of these nutrients is interconnected. Studies have shown that dietary nitrogen levels can influence the homeostasis of other minerals. For example, goats fed nitrogen-reduced diets have shown lower blood calcium levels. frontiersin.orgnih.gov

The table below shows the effect of nitrogen and/or phosphorus-reduced diets on blood metabolites in young goats.

Diet GroupBlood Urea (mmol/L)Blood Phosphate (mmol/L)Blood Calcium (mmol/L)
Control~6~2.5~2.5
N-reduced~1~2.5Lowered
P-reduced~6~0.8Higher
N- and P-reduced~1~0.8Not specified

Data adapted from studies on young goats, showing approximate values and trends. frontiersin.orgnih.gov

Urea Transport and Hydrolysis Mechanisms in the Rumen

The movement of urea from the blood into the rumen is a critical step in nitrogen recycling. This process is not simple diffusion but is mediated by specific transport proteins in the rumen epithelium. biomedres.usfu-berlin.debiomedres.us

Urea Transporters: Facilitative urea transporters, encoded by UT-A and UT-B genes, allow urea to pass through cell membranes down a concentration gradient. biomedres.usbiomedres.us UT-B has been identified in the rumen epithelium. biomedres.usbiomedres.us Aquaporins, such as AQP3, are also believed to play a role in urea transport across the rumen wall. nih.gov The expression of these transporters can be influenced by the composition of the diet, particularly the fermentable carbohydrate content. nih.gov

Urea Hydrolysis: Once in the rumen, urea is rapidly hydrolyzed into ammonia (B1221849) (NH₃) and carbon dioxide by the enzyme urease, which is produced by a specific population of rumen bacteria. biomedres.usbiomedres.us This rapid breakdown can sometimes lead to inefficient nitrogen utilization, as the rate of ammonia production can exceed the rate at which rumen microbes can assimilate it. biomedres.usbiomedres.us

The ammonia produced has two main functions:

It serves as a nitrogen source for microbial protein synthesis. nih.gov

It helps to buffer the acidic conditions in the rumen created by the production of volatile fatty acids. nih.gov

Utilization of Urea Nitrogen for Microbial Protein Synthesis

The ammonia released from urea hydrolysis is assimilated by rumen bacteria to synthesize amino acids, which are then used to build microbial protein. biomedres.usscispace.com This microbial protein then flows to the small intestine, where it is digested and absorbed by the host animal. fu-berlin.de

The efficiency of this process is dependent on a balanced supply of nutrients for the rumen microbes. A key factor is the availability of fermentable carbohydrates, which provide the energy required for microbial growth and protein synthesis. veterinaryworld.orgdellait.com The ratio of non-fiber carbohydrates (NFC) to crude protein (CP) in the diet is a critical determinant of how efficiently urea nitrogen is utilized. dellait.com

Several factors can influence the effectiveness of urea supplementation:

Adaptation: The rumen microbiota needs time to adapt to urea in the diet. europa.eu

Dietary Composition: The presence of easily digestible carbohydrates is essential for efficient microbial protein synthesis. veterinaryworld.orgeuropa.eu

Slow-Release Urea: Products like coated urea can slow down the rate of urea hydrolysis, potentially improving nitrogen utilization and reducing the risk of ammonia toxicity. biomedres.usbiomedres.us

A meta-analysis of urea supplementation in sheep showed that it can increase the intake of dry matter and crude protein, as well as improve their digestibility. veterinaryworld.org However, the impact on microbial nitrogen supply was minor, suggesting that the microbial ecosystem in the rumen has regulatory mechanisms to maintain equilibrium. veterinaryworld.org

Analytical Methodologies for Characterization and Quantification of Urea Phosphate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for identifying the functional groups present in urea (B33335) phosphate (B84403) and confirming its molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the characteristic determination of compounds and elements within urea phosphate crystals tandfonline.com. It is widely employed to confirm the presence of specific functional groups and their corresponding bond vibrations, which are indicative of the this compound structure tandfonline.com.

Research findings indicate that the characteristic bands of this compound are primarily attributed to three types of bond vibrations: urea vibrations (NH2, C=O, and CN2 species), phosphate (PO group), and hydrogen bond vibrations (O—H···O) tandfonline.com. For instance, a single peak observed at 3445 cm⁻¹ in this compound is believed to represent a secondary amide (-NH-) group, potentially due to interactions between urea and phosphate nih.govresearchgate.net. The presence of water in the crystal structure of this compound can be confirmed by valence –OH group vibrations in the region of 3650–3200 cm⁻¹ mdpi.com.

Key infrared absorption frequencies and their assignments for this compound are summarized in the table below:

Wavenumber (cm⁻¹)AssignmentReference
3650–3200Valence –OH group (presence of water) mdpi.com
3449, 3445NH2 group (secondary amide) tandfonline.comnih.govresearchgate.net
3300–3500NH2 group (double peaks) mdpi.com
1668.04, 1667NH2 group or P=O stretch mdpi.com
1657This compound characteristic peak (NH2 group) nih.govresearchgate.net
3231–767C=O bonds tandfonline.com
1067CN2 tandfonline.com
981, 993, 994Phosphate group (PO group) tandfonline.commdpi.com
480Deformed vibrations of PO4³⁻ group mdpi.com
2779–1217Hydrogen bond vibrations (O—H···O) tandfonline.com
875–710 (776)CO2 groups (possibly CO2 absorption from environment) mdpi.com
873, 778CO2 peaks mdpi.com

X-ray Diffraction (XRD) is a vital technique for determining the crystalline phase and structure of this compound. XRD analysis is commonly performed using diffractometers such as the BRUKER D8 Eco with CuKα radiation (λ = 1.5418 Å) tandfonline.com.

Fourier Transform Infrared Spectroscopy (FTIR) Analysis

Thermal Analysis for Stability and Decomposition Studies

Thermal analysis techniques are indispensable for understanding the thermal behavior, stability, and decomposition pathways of this compound.

Thermogravimetric Analysis (TGA) is used to investigate the thermal behavior of this compound by measuring changes in mass as a function of temperature. This technique provides insights into decomposition temperatures and associated weight losses.

Research indicates that a small weight loss (approximately 1%) around 100 °C in this compound samples is typically attributed to the elimination of adsorbed water researchgate.net. The urea component within this compound begins to decompose in the temperature range of 100–200 °C nih.gov. Specifically, the decomposition of urea into carbon dioxide (CO2) and ammonia (B1221849) (NH3) can start around 126 °C (for CO2 production) and 153 °C (for NH3 production) nih.gov. When this compound is incorporated into other materials, such as KDP crystals, the maximum weight loss due to the decomposition of both KDP and this compound can be observed in the range of 195–355 °C sapub.org. The dehydration of phosphoric acid, a component of this compound, primarily occurs after 210 °C, leading to the formation of pyrophosphoric acid (H4P2O7) and metaphosphoric acid (HPO3), followed by the rapid formation of phosphorus pentoxide (P4O10) at 579 °C nih.gov.

The thermal decomposition characteristics of this compound are summarized below:

Temperature Range (°C)Event/ObservationWeight Loss (%)Reference
~100Elimination of adsorbed water~1 researchgate.net
100–200Decomposition of urea componentNot specified nih.gov
~126 (CO2), ~153 (NH3)Urea decomposition (into CO2 and NH3)Not specified nih.gov
195–355Maximum weight loss (e.g., in KDP-doped UP)Not specified sapub.org
>210Dehydration of phosphoric acidNot specified nih.gov
579Formation of P4O10Not specified nih.gov

Simultaneous Thermal Analysis (STA) combines Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) in a single measurement. This technique is employed to investigate the thermal stability of this compound crystals and their thermal behavior comprehensively fishersci.ca. For instance, STA tests have been performed using instruments like the LINSEIS STA PT—1000 thermal analyzer, typically with a heating rate of 10 °C/min and a temperature range of 30 to 300 °C under a nitrogen atmosphere fishersci.ca. Studies have shown that this compound crystals are thermally stable up to a temperature of 120 °C fishersci.ca.

Thermogravimetric Analysis (TGA)

Chromatographic Separations for Component Analysis

Chromatographic techniques are widely used for separating and quantifying components in complex mixtures. While these methods are broadly applicable for component analysis in various chemical and biological systems, specific detailed research findings on the direct chromatographic separation of urea and phosphate from the this compound compound itself for purity or compositional analysis were not explicitly detailed in the provided search results.

However, related chromatographic applications demonstrate the potential for analyzing components found in or related to this compound. For instance, High-Performance Liquid Chromatography (HPLC) methods employing mobile phases containing acetonitrile, water, and phosphoric acid have been utilized for the separation of urea derivatives nih.gov. Capillary electrophoresis, using a bile salt micelle system in phosphate buffer, has also been successfully applied for the separation of nonprotein nitrogenous compounds, including urea, in clinical settings epa.gov. Furthermore, chromatographic techniques, such as HPLC, are established for determining various urea condensates (e.g., MDU, DMTU, TMTU, CDU, IBDU) in slow- and controlled-release fertilizers, providing insights into their composition and purity nih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, given its dissociation in aqueous solutions, HPLC is primarily employed for the analysis of its constituent urea and for the detection and quantification of related organic impurities. researchgate.net

Principle: HPLC operates by pumping a pressurized liquid solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). Components of the sample interact differently with the stationary phase, leading to their separation as they elute from the column at different times. A detector then measures the separated components.

Application to this compound: While this compound itself dissociates in solution, HPLC methods are well-established for the quantification of urea and its common impurities, such as biuret, cyanuric acid, and triuret, which can be present in urea-based fertilizers. researchopenworld.comchromforum.org The presence and concentration of these impurities are critical for assessing fertilizer quality.

Typical HPLC Parameters for Urea Analysis: Common chromatographic conditions for urea analysis in fertilizer matrices often involve specific column chemistries and detection methods. For instance, amino columns (NH2) or strong acidic cation exchange gel columns have been successfully employed. nih.govsielc.com Reversed-phase C18 columns are also used, sometimes with acetonitrile-free mobile phases. chromforum.org

Table 1: Representative HPLC Parameters for Urea Analysis

ParameterTypical Range/TypeReference
Column Type Amino (NH2), Strong Acidic Cation Exchange Gel, C18 chromforum.orgnih.govsielc.com
Mobile Phase Acetonitrile/Water with Phosphate Buffer (e.g., 0.05 M, pH 3.4) nih.govsielc.com
Acetonitrile/Water with Ammonium (B1175870) Acetate/Acetic Acid nih.gov
Acetonitrile/Water with Sulfuric Acid tandfonline.com
Detection UV (200 nm, 210 nm, 230 nm) nih.govsielc.comtandfonline.com
Refractive Index Detector (RID) nih.gov
Flow Rate 0.6 - 1.0 mL/min nih.gov
Column Temperature 40 °C nih.govsielc.com

HPLC offers high precision and the ability to resolve and quantify individual components, making it invaluable for quality control and purity assessment of urea and its derivatives within this compound products. researchopenworld.com

Elemental Composition Analysis

Elemental composition analysis is fundamental for characterizing fertilizers like this compound, ensuring they meet specified nutrient percentages and are free from undesirable elements.

Optical Emission Spectroscopy (OES)

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a robust and widely adopted technique for the multi-elemental analysis of fertilizers, including this compound. mdpi.comresearchgate.netanalytik-jena.ru It provides precise quantification of major nutrient elements as well as trace impurities.

Principle: In ICP-OES, a sample, typically in liquid form, is introduced into a high-temperature argon plasma (ranging from 5,000 to 10,000 Kelvin). researchgate.net The intense energy of the plasma atomizes and excites the elements in the sample, causing them to emit light at characteristic wavelengths. A spectrometer then separates this light, and the intensity of the emitted light at specific wavelengths is measured, which is directly proportional to the concentration of each element in the sample. researchgate.net

Application to this compound: ICP-OES is routinely used to determine the concentration of phosphorus (often reported as P2O5) and nitrogen in this compound samples. mdpi.comresearchgate.net Beyond the primary nutrients, it can also quantify various other elements that may be present as impurities or minor constituents, such as sulfur, aluminum, iron, calcium, magnesium, silicon, potassium, sodium, manganese, zinc, cadmium, arsenic, and chromium. mdpi.comresearchgate.netanalytik-jena.rucabidigitallibrary.org Studies on the synthesis of this compound have utilized ICP-OES to confirm the elemental composition and assess the purity of the synthesized product, demonstrating minimal concentrations of impurities. mdpi.comresearchgate.net

Table 2: Typical ICP-OES Parameters and Elements Determined in this compound/Fertilizer Analysis

ParameterTypical Specification/ValueReference
Plasma Gas Argon researchgate.net
Plasma Gas Flow 15 L/min cabidigitallibrary.org
Auxiliary Gas Flow 0.5 L/min cabidigitallibrary.org
Nebulizer Gas Flow 0.5 L/min cabidigitallibrary.org
Nebulizer Type Concentric, Borosilicate (e.g., 2.0 mL/min) cabidigitallibrary.org
Spray Chamber Cyclonic, Borosilicate (e.g., 50 mL) cabidigitallibrary.org
Torch Type Quartz (Outer/Inner tube) cabidigitallibrary.org
Injector Quartz (e.g., 2 mm) cabidigitallibrary.org
Elements Determined Phosphorus (P), Nitrogen (N), Sulfur (S), Aluminum (Al), Iron (Fe), Calcium (Ca), Magnesium (Mg), Silicon (Si), Potassium (K), Sodium (Na), Manganese (Mn), Zinc (Zn), Cadmium (Cd), Arsenic (As), Chromium (Cr) mdpi.comresearchgate.netanalytik-jena.rucabidigitallibrary.org

ICP-OES offers advantages such as high sample throughput, speed, and cost-effectiveness, making it a powerful tool for routine quality control in fertilizer production. cabidigitallibrary.org

Standard Fertilizer Analysis Methods for Nitrogen and Phosphorus Content

Standardized analytical methods are critical for ensuring consistency and regulatory compliance in fertilizer analysis. Organizations like AOAC International (Association of Official Analytical Chemists) provide widely accepted official methods. science.govresearchgate.net

Nitrogen Content Analysis: For the determination of total nitrogen in this compound and other fertilizers, the Kjeldahl method remains a widely recognized and utilized standard. researchgate.netscience.govresearchgate.netvelp.comresearchgate.netecn.nlnih.govscribd.comca.gov

Kjeldahl Method: This method involves three main steps:

Digestion: The sample is digested with concentrated sulfuric acid, typically in the presence of a catalyst (e.g., copper sulfate, potassium sulfate), at high temperatures (e.g., >400 °C). This process converts organically bound nitrogen into ammonium sulfate. researchgate.netresearchgate.netfamic.go.jp

Distillation: After digestion, the solution is made alkaline, liberating ammonia. The ammonia is then quantitatively steam distilled into a receiving solution, often boric acid. researchgate.netfamic.go.jp

Titration: The collected ammonia is then quantified by titration with a standardized acid. researchgate.netfamic.go.jp

The Kjeldahl method is applicable to various urea-containing fertilizers and provides a measure of total nitrogen, including amide nitrogen (Namide) from urea. researchgate.net Other methods for total nitrogen, such as the Dumas combustion method, are also employed. researchgate.net21food.cn For urea nitrogen specifically, the urease method is an AOAC official method. researchgate.netfamic.go.jp

Phosphorus Content Analysis: The determination of phosphorus in fertilizers is crucial, and several standard methods are employed to quantify both total and available phosphorus.

Colorimetric Methods: A common approach for phosphorus determination is the molybdovanadophosphate (or molybdenum blue) colorimetric method . researchgate.netscience.gov21food.cnPrinciple: After appropriate sample digestion (e.g., dry-ashing and acid dissolution), the phosphate residue reacts with molybdate-vanadate reagents to form a yellow molybdovanadophosphate complex, or with molybdate (B1676688) and a reducing agent (like ascorbic acid) to form a blue phosphomolybdenum complex. The intensity of the color, measured spectrophotometrically at specific wavelengths (e.g., 440 nm for yellow complex, 823 nm for blue complex), is proportional to the phosphorus concentration. researchgate.net21food.cn

AOAC Official Methods for Phosphorus: AOAC International provides specific methods for phosphorus in fertilizers. For instance, AOAC Official Method 995.11 is a colorimetric method for total phosphorus. 21food.cn For available phosphorus (P2O5), AOAC Official Method 993.31 involves extraction with ammonium citrate (B86180) in the presence of disodium (B8443419) EDTA, followed by quantification. These methods are essential for determining the plant-available phosphorus content, which is critical for agricultural applications. ICP-OES is also recognized as an accurate method for determining phosphorus in fertilizers. mdpi.comecn.nl

Table 3: Key Standard Methods for Nitrogen and Phosphorus in Fertilizers

NutrientMethod TypeSpecific Method/PrincipleReference
Nitrogen Total NitrogenKjeldahl Method (Digestion, Distillation, Titration) researchgate.netresearchgate.netfamic.go.jp
Total NitrogenDumas Combustion Method researchgate.net21food.cn
Urea NitrogenUrease Method (AOAC 959.03) researchgate.netfamic.go.jp
Phosphorus Total PhosphorusColorimetric (Molybdovanadophosphate/Molybdenum Blue) researchgate.net21food.cn
Total PhosphorusAOAC Official Method 995.11 (Colorimetric) 21food.cn
Available PhosphorusAOAC Official Method 993.31 (Ammonium Citrate Extraction)
Elemental AnalysisICP-OES mdpi.comecn.nl

These analytical methodologies provide a comprehensive framework for the characterization and quantification of this compound, ensuring its quality and efficacy as a fertilizer.

Future Research Trajectories and Interdisciplinary Challenges in Urea Phosphate Science

Sustainable Production and Resource Management of Urea (B33335) Phosphate (B84403)

The sustainable production and resource management of urea phosphate are crucial for minimizing environmental impact and ensuring long-term availability of this important compound. Current research focuses on developing greener synthesis methods, utilizing waste streams, and optimizing resource efficiency.

One promising area involves the efficient utilization of untreated phosphoric acid, particularly from abundant phosphate reserves like those in Morocco, to synthesize high-purity this compound crystals tandfonline.com. This approach not only provides an alternative to traditional purification techniques but also contributes to the sustainable development of this compound by valorizing industrial waste tandfonline.com.

Another trajectory involves mechanochemical synthesis, which offers a rapid and environmentally friendly pathway to produce agrochemical cocrystals, including calcium this compound, from poorly soluble inorganic precursors like calcium carbonate or calcium hydroxide (B78521) nih.gov. This method generates innocuous by-products such as water and carbon dioxide, aligning with sustainable production goals nih.gov. Research has shown that water can act as an autocatalyst in these mechanochemical reactions, influencing the transformation rate nih.gov.

Furthermore, the development of urea-based fertilizers with improved nutrient use efficiency (NUE) is a key aspect of sustainable resource management. For instance, nanourea, prepared by coating urea molecules on amorphous calcium phosphate (ACP) nanoparticles, demonstrates an NUE of approximately 80%, significantly higher than conventional urea (less than 50%) nieindia.org. These ultra-small particles, encapsulated in a nano-polymer, facilitate a slow and gradual release of urea, reducing environmental toxicity associated with runoff and volatilization nieindia.org. Similarly, double-coated urea, using phosphate rock as an outer layer and sodium thiosulfate (B1220275) as an inner layer, has been developed to reduce urea dissolution, minimizing nitrogen losses and improving agronomic efficiency mdpi.comrepec.org.

The design of fertilizers with adjustable nitrogen-to-P₂O₅ ratios is also critical for sustainable phosphorus use, preventing over-fertilization and subsequent environmental issues like eutrophication researchgate.netacs.org. Research into liquid this compound-based fertilizers has shown that the strong bonding interactions between urea and phosphoric acid are partially retained in aqueous solutions, suggesting improved nitrogen management efficiency in soils researchgate.netsci-hub.se.

Novel Applications and Multifunctional Material Development with this compound

Beyond its primary role as a fertilizer, this compound's unique chemical properties lend themselves to the development of novel applications and multifunctional materials.

One area of innovation is the creation of "smart fertilizers" through the incorporation of this compound into biodegradable polymer composites nih.gov. These materials aim to control nutrient release, addressing the challenge of low phosphorus diffusion rates through conventional slow-release coatings nih.gov. For example, novel biodegradable polymer slow-release fertilizers have been prepared by condensing this compound with urea formaldehyde (B43269) prepolymer, exhibiting excellent slow-release performance for both nitrogen and phosphorus nih.gov. These materials can significantly improve the vertical migration of phosphorus nutrients and enhance available phosphorus levels in soil nih.gov.

This compound and its derivatives are also being explored in advanced catalytic systems. Phosphorus-based catalysts, including phosphates, are gaining attention for urea electrooxidation, a promising pathway for sustainable energy conversion and wastewater treatment mdpi.com. Nickel phosphate nanoflakes, for instance, have shown potential as electrocatalysts for the urea electrocatalytic oxidation reaction (UEOR), with their morphology and structure significantly influenced by urea proportions during synthesis mdpi.com.

Furthermore, urea-doped calcium phosphate nanoparticles are being investigated as sustainable nitrogen nanofertilizers. These nanoparticles demonstrate a controlled release of macronutrients, leading to increased nutritional efficiency for plants and comparable crop yields with reduced nitrogen doses compared to conventional bulk fertilizers frontiersin.orgfrontiersin.orgmdpi.com. This controlled release mechanism also enhances the uptake system for urea in plants over a longer period frontiersin.org.

Urea-based compounds are also being explored for their ability to bind anions. Responsive bis-urea receptors have shown high selectivity for dihydrogen phosphate, with their binding affinity being controllable via photo- and thermal isomerization, a phenomenon rationalized by DFT calculations nih.gov. This suggests potential for sensing or separation technologies.

Advanced Mechanistic Studies in Agricultural and Environmental Contexts

A deeper understanding of the mechanistic interactions of this compound in agricultural and environmental systems is essential for optimizing its efficacy and mitigating potential negative impacts.

Research into nutrient cycling mechanisms, particularly for nitrogen and phosphorus, is crucial. Urea's breakdown in soil can lead to the release of acidic compounds, potentially causing soil acidification over time, although this effect can be minimized with proper application and monitoring bioiq.com.ausyfert.net. This compound, being an acidic compound fertilizer, can help improve the efficiency of phosphorus application in high pH soils by reducing soil pH and phosphorus fixation acs.org.

Studies are also focusing on how this compound influences nutrient availability and plant uptake. For instance, the application of this compound can enhance nutrient availability and improve nutrient use efficiency in crops like maize, leading to better growth and yield aloki.hu. Different application methods (soil, fertigation, foliar) have varying effects on plant physiological parameters such as photosynthetic rate and sub-stomatal CO₂ levels aloki.hu.

Understanding the environmental fate of this compound is also critical. While phosphorus generally binds quickly with soil minerals and is less prone to leaching, nitrogen from urea is highly soluble and susceptible to runoff and leaching, contributing to water pollution and eutrophication bioiq.com.ausyfert.netnsw.gov.aucropnutrition.com. Mechanistic studies aim to understand how this compound's properties, such as its ability to retard enzymatic hydrolysis of urea and reduce ammonia (B1221849) losses, contribute to improved nitrogen management efficiency acs.org. The presence of calcium from calcium this compound cocrystals, for example, can further reduce ammonia volatilization and enhance ammonium (B1175870) stability in soil researchgate.net.

Integration of Computational Chemistry and Experimental Research for this compound Systems

The integration of computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, with experimental research is becoming increasingly vital for a comprehensive understanding of this compound systems.

Computational methods can provide insights into the molecular structure, bonding, and interactions of this compound at an atomic level. DFT calculations have been used to rationalize the binding affinity of bis-urea receptors to dihydrogen phosphate, correlating theoretical predictions with experimental observations from NMR titrations and ESI-MS nih.gov. DFT is also employed to evaluate the chemical structures and thermodynamic stabilities of complexes formed in various reactions involving this compound researchgate.net.

Molecular dynamics simulations are valuable for studying the dynamic behavior of this compound in different environments, such as its solutions, examining hydrogen-bonding properties and structural arrangements acs.org. These simulations can complement experimental techniques like neutron diffraction and inelastic neutron scattering, which investigate temperature-dependent structural variations and vibrational levels in urea phosphoric acid crystals researchgate.net. While classical MD has limitations in predicting accurate intensities and nuclear quantization for infrared spectra, methods like semiclassical quantization can alleviate these issues researchgate.net.

The combination of solid-state ab initio calculations and inelastic neutron scattering has been used to investigate the temperature dependence of hydrogen atom migration in the short, strong hydrogen bond of urea-phosphoric acid, revealing a migration towards the midpoint of the hydrogen bond as temperature increases researchgate.net. Such integrated approaches allow for a deeper understanding of fundamental processes that are difficult to probe solely through experiments.

Furthermore, computational studies, including DFT calculations, are being used to understand the enhanced conductivity and chemical bond activity of novel materials like Ni₂P/Ni catalysts for urea oxidation reactions, providing theoretical support for experimental findings on improved electrocatalytic performance mdpi.com. Molecular dynamic simulations are also being utilized to investigate the adsorption capabilities of N- and P-doped graphene nanosorbents for urea removal, analyzing interaction energy, adsorption percentage, and hydrogen bonding acs.org.

The synergistic application of computational and experimental techniques will continue to drive advancements in designing new this compound-based materials with tailored properties and optimizing their performance in diverse applications.

Q & A

Q. What is the chemical composition of urea phosphate, and how does it influence experimental outcomes in nitrogen-phosphorus (N-P) studies?

this compound (CO(NH₂)₂·H₃PO₄) is a compound combining urea and phosphoric acid. Its dual provision of nitrogen (N) and phosphorus (P) makes it valuable in studies requiring simultaneous N-P supplementation, such as plant physiology or microbial metabolism experiments. Researchers must account for its hygroscopic nature, which can alter solution pH and ionic strength during dissolution. For example, in fertilizer trials, this compound’s solubility affects nutrient release rates compared to standalone urea or phosphate salts .

Q. How can this compound be integrated into standardized analytical protocols for nutrient quantification?

Calibration standards for this compound require preparation in buffered solutions (e.g., potassium phosphate buffer at pH 6.0) to stabilize its ionic dissociation. Potentiometric biosensors, for instance, use flow rates of 40 mL·min⁻¹ and reaction chambers optimized for urea-phosphate interactions. Analytical validation should include recovery tests across concentrations (0.5–50 ppm) and inter-laboratory comparisons to ensure reproducibility .

Q. What are the common experimental controls when studying this compound’s role in plant growth?

Controls should include:

  • Negative control: No N-P fertilization (e.g., F0 treatment in cowpea trials with 0-0-0 kg·ha⁻¹ N-P-K).
  • Baseline control: Urea or phosphate-only treatments (e.g., T2 in finger millet trials with P and K only).
  • Dose-response gradients: Split applications (e.g., 50% this compound + 50% nano urea) to isolate synergistic/antagonistic effects .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data on this compound’s efficacy in heterogeneous soil systems?

Contradictions often arise from soil pH, organic matter, or microbial activity variations. A split-split plot design with three replicates can isolate variables:

  • Main plots: Soil types or pH levels.
  • Subplots: this compound doses (e.g., 50 vs. 100 kg N·ha⁻¹).
  • Sub-subplots: Organic amendments (e.g., farmyard manure vs. none).
    Statistical analysis via ANOVA with post-hoc Tukey tests (p ≤ 0.05) identifies interactions between this compound and soil properties .

Q. What methodologies optimize this compound’s use in electrochemical biosensors for environmental monitoring?

The Taguchi method (L9 orthogonal array) is effective for optimizing parameters:

  • Factors: Urea concentration (0.5–1.5 mM), phosphate buffer concentration (0.05–0.25 mM), pH (5.5–6.5).
  • Response variable: Electrical current (µA) measured via potentiostat.
    Signal-to-noise ratios (S/N) determine optimal conditions (e.g., pH 6.0 maximizes sensitivity in urea-phosphate biosensors) .

Q. How can researchers reconcile discrepancies in this compound’s phosphorus bioavailability across studies?

Discrepancies may stem from extraction methods (e.g., water vs. acid digestions). Standardize protocols using:

  • Soil testing: Bray-1 or Olsen-P extraction for acidic/alkaline soils, respectively.
  • Plant tissue analysis: ICP-OES after microwave-assisted digestion with HNO₃-H₂O₂.
    Meta-analyses of past studies (e.g., variance-weighted effect sizes) can identify methodological biases .

Q. What advanced statistical approaches are recommended for multi-year agronomic trials involving this compound?

Use mixed-effects models to account for temporal and spatial variability:

  • Fixed effects: Fertilizer treatment, planting date.
  • Random effects: Block, year, or genotype.
    Software like R (lme4 package) or SAS (PROC MIXED) handles nested designs and autocorrelation .

Methodological Resources

  • Calibration Standards: Potassium phosphate buffer (pH 6.0) for urea-phosphate biosensors .
  • Experimental Designs: Randomized complete block (RCBD) or split-split plot designs for agronomic trials .
  • Statistical Tools: ANOVA, Tukey HSD, Taguchi optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.